molecular formula C13H14O4 B176395 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid CAS No. 17529-16-7

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid

Cat. No.: B176395
CAS No.: 17529-16-7
M. Wt: 234.25 g/mol
InChI Key: SMXYHTZAHLNPIV-UHFFFAOYSA-N
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Description

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid is an organic compound with the molecular formula C13H14O4 It is characterized by a naphthalene ring system substituted with a methoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 6-methoxy-1-tetralone.

    Oxidation: The tetralone is oxidized to introduce the keto group at the 1-position.

    Acetic Acid Introduction: The acetic acid moiety is introduced through a Friedel-Crafts acylation reaction, using acetic anhydride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Catalyst Optimization: Using more efficient catalysts to increase yield.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound can modulate pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

    6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid: Lacks the methoxy substitution.

Uniqueness:

    Methoxy Group: The presence of the methoxy group in 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-YL)acetic acid can influence its reactivity and biological activity, making it distinct from its analogs.

    Chemical Properties: The methoxy group can affect the compound’s solubility, stability, and interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and properties make it a valuable compound for further research and application.

Properties

IUPAC Name

2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-6,9H,2-3,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXYHTZAHLNPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544173
Record name (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17529-16-7
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17529-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (3.27 g, 51.04 mmol) was added to a solution of di-isopropyl amine (6.88 g, 68.11 mmol) in THF (50 mL) at −60° C., and the mixture was stirred for 0.5 h. 6-methoxy-1-tetralone (6 g, 34.09 mmol) in THF (10 mL) was slowly added to the reaction mixture, the mixture was stirred for 45 min and ethyl bromoacetate (11.9 g, 71.25 mmol) was added. The reaction mixture was then stirred at room temperature for 16 h and quenched with saturated NH4Cl solution. The reaction mixture was extracted with EtOAc (X2), combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered and concentration to give 5.3 g of the title compound.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Zinc (493 g, 7536 mmol) was added to a solution of 1A (350 g, 1507 mmol) in acetic acid-water mixture (1 L+420 mL), and the mixture was stirred at 100° C. for 3 h. The reaction mixture was then filtered over celite bed, and the organic layer was removed under reduced pressure to give a residue. Water (5 L) was added to the residue. The resulting solids were filtered off and dried under vacuum to afford the title compound (280 g, 77%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 12.2 (bs, 1H), 7.8 (d, J=8.4 Hz, 1H), 6.9 (m, 2H), 3.8 (s, 3H), 3.1 (m, 1H), 3.0-2.8 (m, 2H), 2.7 (m, 1H), 2.4 (m, 1H), 2.2 (m, 1H), 1.9 (m, 1H). ESI-MS m/z: 235 (M+H)+.
Name
Quantity
5 L
Type
reactant
Reaction Step One
Name
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
493 g
Type
catalyst
Reaction Step Two
Yield
77%
Customer
Q & A

A: Nolomirole is a drug that has been investigated for the treatment of heart failure. It acts as a dopamine D2 agonist and an α2-Adrenoceptor agonist. The synthesis of Nolomirole involves a multi-step process beginning with the acylation of (′)-6-(methylamino)-5,6,7,8--tetrahydronaphthalene-1,2-diol, also known as CHF-1024, with isobutyryl chloride in a tetrahydrofuran (THF) solution []. CHF-1024 itself can be synthesized through several different pathways, all of which are described in detail in the research paper. These pathways involve a variety of reactions including reductocondensation, condensation, cyclization, and demethylation reactions using a variety of reagents [].

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